N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, thiophene, and benzofuran moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their antimicrobial and anticancer properties.
Furan Derivatives: Exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects.
Benzofuran Derivatives: Used in the development of pharmaceuticals and advanced materials.
Uniqueness
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of three different heterocyclic structures, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one or two of these moieties .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-22-16-5-2-4-12-9-17(24-18(12)16)19(21)20-10-14-8-13(11-25-14)15-6-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBQNSGIHIHRGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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